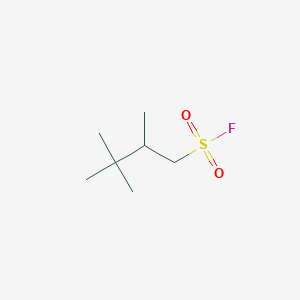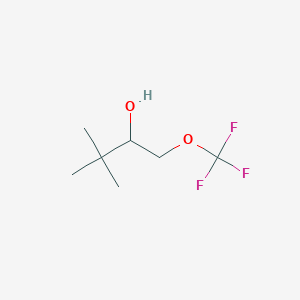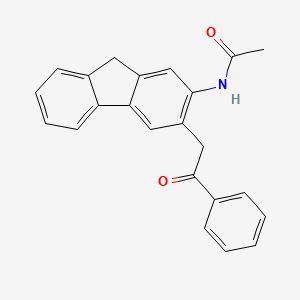![molecular formula C23H29NO2Si B13149078 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione CAS No. 110036-09-4](/img/structure/B13149078.png)
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is a complex organic compound that features an anthracene backbone with amino and silyl substituents. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Silylation: The tri(propan-2-yl)silyl group is introduced via a silylation reaction, typically using a silyl chloride reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene backbone to dihydroanthracene derivatives.
Substitution: The amino and silyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
科学的研究の応用
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which 1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the silyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: Similar in structure but with ethynyl groups instead of amino groups.
Anthraquinone: Shares the anthracene backbone but lacks the amino and silyl substituents.
Uniqueness
1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione is unique due to the combination of its amino and silyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
特性
CAS番号 |
110036-09-4 |
|---|---|
分子式 |
C23H29NO2Si |
分子量 |
379.6 g/mol |
IUPAC名 |
1-amino-2-tri(propan-2-yl)silylanthracene-9,10-dione |
InChI |
InChI=1S/C23H29NO2Si/c1-13(2)27(14(3)4,15(5)6)19-12-11-18-20(21(19)24)23(26)17-10-8-7-9-16(17)22(18)25/h7-15H,24H2,1-6H3 |
InChIキー |
DUTVCKUBLRBFDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
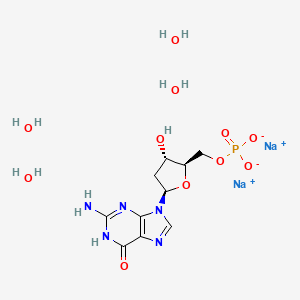
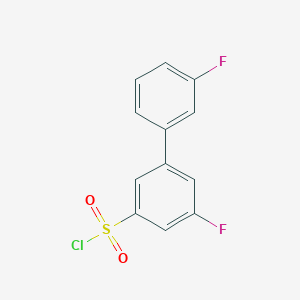
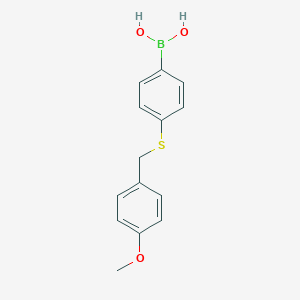
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
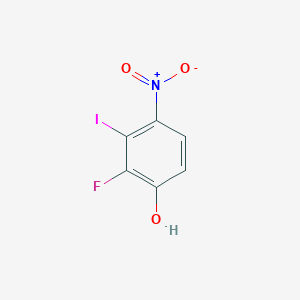
![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)

![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)
